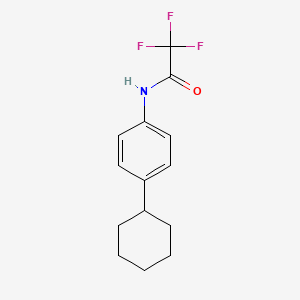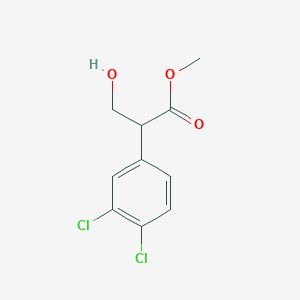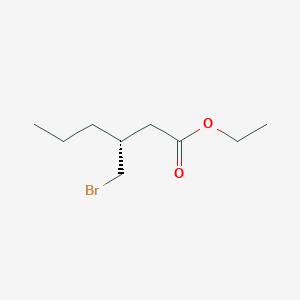![molecular formula C10H15NO2 B1435564 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803595-77-8](/img/structure/B1435564.png)
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one
Vue d'ensemble
Description
3-(Oxolan-2-yl)-2-azaspiro[33]heptan-1-one is a spirocyclic compound that features a unique structural motif The compound consists of an oxolane ring fused to an azaspiroheptane core, which imparts distinct chemical and physical properties
Mécanisme D'action
Target of Action
The primary target of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G protein-coupled receptor that plays a crucial role in the regulation of energy homeostasis .
Mode of Action
The compound interacts with its target, MCHr1, as an antagonist . This means it binds to the receptor and blocks its normal function, preventing the natural ligand, Melanin Concentrating Hormone, from exerting its effects.
Biochemical Pathways
The exact biochemical pathways affected by 3-(Oxolan-2-yl)-2-azaspiro[3It is known that the compound undergoes biotransformation catalyzed bymicrosomal epoxide hydrolase , leading to the formation of a metabolite, M1 . This suggests that the compound may influence pathways involving this enzyme.
Pharmacokinetics
The compound displays appropriate lipophilicity for a CNS indication and shows excellent permeability with no efflux
Result of Action
The molecular and cellular effects of 3-(Oxolan-2-yl)-2-azaspiro[3Its antagonistic action on mchr1 suggests that it may inhibit the effects of melanin concentrating hormone, potentially influencing energy homeostasis .
Analyse Biochimique
Biochemical Properties
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves microsomal epoxide hydrolase, an enzyme that catalyzes the hydration of the oxetane moiety present in the compound . This interaction leads to the formation of a metabolite through a hydration and ring-opening mechanism. Additionally, the compound exhibits favorable physicochemical properties, such as appropriate lipophilicity and excellent permeability, which are essential for its activity in biochemical systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the melanin-concentrating hormone receptor 1 (MCHr1), leading to changes in receptor occupancy and downstream signaling pathways . These interactions can result in alterations in cellular responses, such as changes in metabolic activity and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to microsomal epoxide hydrolase, facilitating the hydration and ring-opening of its oxetane moiety . This enzymatic reaction is NAD(P)H-independent and occurs primarily in the microsomal fraction of human liver cells . The formation of the metabolite is substantially inhibited by progabide, a microsomal epoxide hydrolase inhibitor, highlighting the specificity of this interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, but its degradation and long-term effects on cellular function have been observed. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved receptor occupancy and enhanced metabolic activity . At higher doses, toxic or adverse effects may be observed. These effects include alterations in liver enzyme activity and potential hepatotoxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily mediated by microsomal epoxide hydrolase . The enzyme catalyzes the hydration and ring-opening of the oxetane moiety, leading to the formation of a metabolite. This metabolic pathway is crucial for the compound’s activity and stability in biological systems. The interaction with microsomal epoxide hydrolase highlights the importance of this enzyme in the compound’s metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its favorable physicochemical properties . The compound exhibits excellent permeability, allowing it to cross cellular membranes and reach its target sites effectively. Additionally, the compound’s interaction with specific transporters and binding proteins influences its localization and accumulation within cells . These properties are essential for the compound’s activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the microsomal fraction of liver cells, where it interacts with microsomal epoxide hydrolase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the microsomes. The subcellular localization is crucial for the compound’s enzymatic interactions and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which undergoes a strain-relocating semipinacol rearrangement to form the spirocyclic structure . The reaction conditions often involve the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers and catalysts
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the presence of nitrogen atoms.
Spiro[3.3]heptan-1-ones: These compounds have a similar spirocyclic core but may differ in the substituents attached to the rings.
Uniqueness
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its specific combination of an oxolane ring and an azaspiroheptane core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKQFZFXFUWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)





![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)
